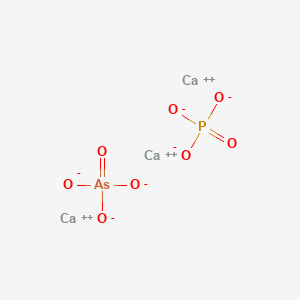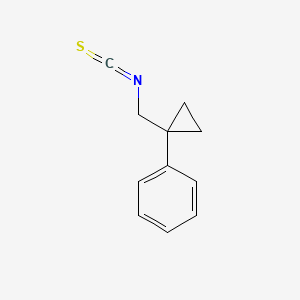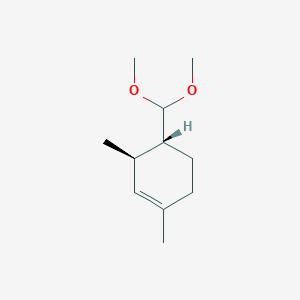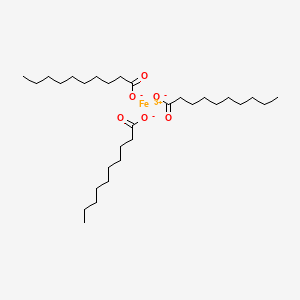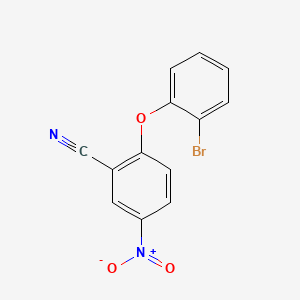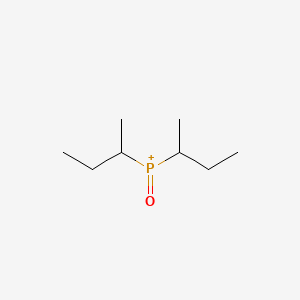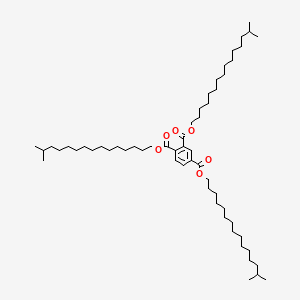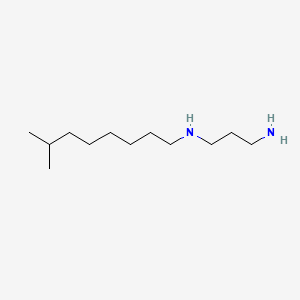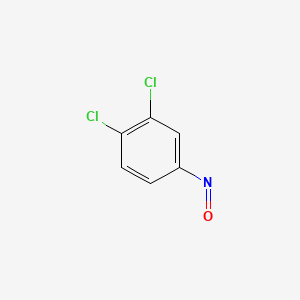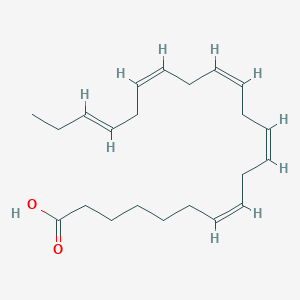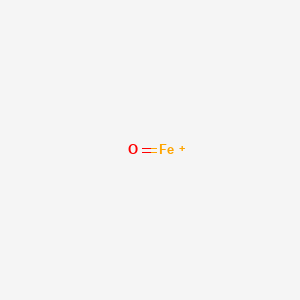
Oxoiron(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxoiron(1+), also known as ferryl ion, is a high-valent iron species characterized by the presence of an iron-oxygen double bond. This compound plays a crucial role in various biological and chemical processes, particularly in oxidation reactions. It is often found as an intermediate in the catalytic cycles of iron-containing enzymes, such as cytochrome P450 and nonheme iron oxygenases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of oxoiron(1+) typically involves the oxidation of iron(II) or iron(III) precursors using strong oxidizing agents. One common method is the reaction of iron(II) complexes with hydrogen peroxide or organic peroxides under controlled conditions . Another approach involves the use of electrochemical oxidation, where iron(III) complexes are oxidized to oxoiron(1+) species .
Industrial Production Methods
Industrial production of oxoiron(1+) is less common due to its high reactivity and instability. it can be generated in situ during various catalytic processes, such as the oxidation of hydrocarbons and the functionalization of organic molecules .
Analyse Des Réactions Chimiques
Types of Reactions
Oxoiron(1+) undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where the oxo group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving oxoiron(1+) include hydrogen peroxide, organic peroxides, and various reducing agents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving oxoiron(1+) depend on the specific substrate and reaction conditions. For example, oxidation of alkanes typically yields alcohols and ketones, while oxidation of alkenes results in epoxides .
Applications De Recherche Scientifique
Oxoiron(1+) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of oxoiron(1+) involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. This process typically occurs via a proton-coupled electron transfer (PCET) mechanism, where the oxoiron(1+) species abstracts a hydrogen atom from the substrate, followed by the transfer of an oxygen atom . The molecular targets and pathways involved in these reactions vary depending on the specific substrate and reaction conditions .
Comparaison Avec Des Composés Similaires
Oxoiron(1+) can be compared with other high-valent iron species, such as oxoiron(IV) and oxoiron(V) complexes. These compounds share similar reactivity patterns but differ in their oxidation states and specific reactivity . For example:
Similar compounds include oxomanganese(IV) and oxochromium(V) species, which also participate in oxidation reactions and share similar mechanistic pathways .
Propriétés
Numéro CAS |
12434-84-3 |
|---|---|
Formule moléculaire |
FeO+ |
Poids moléculaire |
71.84 g/mol |
Nom IUPAC |
oxoiron(1+) |
InChI |
InChI=1S/Fe.O/q+1; |
Clé InChI |
PQLDYNYRMUQWQP-UHFFFAOYSA-N |
SMILES canonique |
O=[Fe+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


